molecular formula C14H12O2S B158178 2-((Phenylthio)methyl)benzoic acid CAS No. 1699-03-2

2-((Phenylthio)methyl)benzoic acid

Cat. No. B158178
CAS RN: 1699-03-2
M. Wt: 244.31 g/mol
InChI Key: QXPRAGVOCILNHG-UHFFFAOYSA-N
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Description

“2-((Phenylthio)methyl)benzoic acid” is a chemical compound with the molecular formula C14H12O2S . It is a complex organic compound that contains a benzoic acid group attached to a phenylthio group .


Molecular Structure Analysis

The molecular structure of “2-((Phenylthio)methyl)benzoic acid” consists of a benzoic acid group attached to a phenylthio group . The molecule has a total of 14 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis in Metal Complexes : A study by Singh, Singh, and Singh (2014) focused on the synthesis of metal complexes with a related ligand, demonstrating the role of similar compounds in the formation of complex structures, which could be relevant for 2-((Phenylthio)methyl)benzoic acid as well (Singh, Singh, & Singh, 2014).

  • Molecular and Electronic Structure : A theoretical study by Hameed, Jalbout, and Trzaskowski (2007) on a similar molecule, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, investigated its molecular and electronic structure using density functional theory, providing insights into how 2-((Phenylthio)methyl)benzoic acid might behave in various conditions (Hameed, Jalbout, & Trzaskowski, 2007).

Photopolymerization and Catalysis

  • Photopolymerization : A study by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids, including (phenylthio)acetic acid, as electron donors in photoinduced free-radical polymerizations. This suggests potential applications for 2-((Phenylthio)methyl)benzoic acid in similar photopolymerization processes (Wrzyszczyński et al., 2000).

  • Catalysis in Organic Synthesis : Research by Giri et al. (2007) on palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids may provide a context for the utility of 2-((Phenylthio)methyl)benzoic acid in similar catalytic processes (Giri et al., 2007).

Biological and Medicinal Chemistry

  • Role in Stress Tolerance in Plants : A study by Senaratna et al. (2004) on benzoic acid derivatives demonstrated their role in inducing multiple stress tolerance in plants, suggesting a potential avenue for research with 2-((Phenylthio)methyl)benzoic acid in plant biology and agriculture (Senaratna et al., 2004).

  • Antimicrobial and Cytotoxicity Studies : Research by Karabasannavar, Allolli, and Kalshetty (2017) on a Schiff base ligand related to benzoic acid and its metal complexes indicated potential antimicrobial and cytotoxic activities, relevant to the study of 2-((Phenylthio)methyl)benzoic acid in medicinal chemistry (Karabasannavar, Allolli, & Kalshetty, 2017).

properties

IUPAC Name

2-(phenylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPRAGVOCILNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937708
Record name 2-[(Phenylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Phenylthio)methyl)benzoic acid

CAS RN

1699-03-2
Record name 2-[(Phenylthio)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1699-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((Phenylthio)methyl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Phenylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(phenylthio)methyl]benzoic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.384
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Synthesis routes and methods

Procedure details

A mixture of 67.1 gm of phthalide, 51.3 ml of thiophenol, 35.1 gm of potassium methylate and 250 ml of methanol was refluxed. Subsequently, the obtained 2-(phenylmercapto-methyl) -benzoic acid (yield: 78% of theory, m.p. 108°-110° C.) was esterified with methanol/thionylchloride by standing at -40° C. After standing overnight at room temperature, methyl 2-(phenylmercapto-methyl)-benzoate (yield: 89% of theory, b.p. 145° C. at 0.07 mm Hg) was obtained, which was converted into 2-(phenylmercapto-methyl)-phenyl carbinol (yield: 97% of theory, m.p. 64°-65° C.) by reduction with lithium aluminum hydride in diethyl ether.
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CE Stecoza, MT Caproiu, C Draghici, C Ilie… - Revista de Chimie, 2008 - bch.ro
… The aqueous phase was separated and acidulated (pH 3) with 1M hydrochloric acid solution, when 2-phenylthiomethyl-benzoic acid precipitated. The crude product was filtered and …
Number of citations: 4 bch.ro
Z Zhou, Z Wang, J Kou, S Wu, J Zhang… - … Process Research & …, 2019 - ACS Publications
A novel six-step synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (1) is described. Starting with 3,4-difloro-2-methylbenzoic acid and using diphenyl disulfide as an ideal …
Number of citations: 9 pubs.acs.org
B Sadek, C Limban, CE Stecoza, S Elz - Scientia Pharmaceutica, 2011 - mdpi.com
A series of dibenzo [b, e] ox (thi) epin-11 (6H)-one O-benzoyloximes has been synthesized and structurally elucidated by means of IR, 1 H-NMR, 13 C-NMR, MS, and elemental analysis…
Number of citations: 11 www.mdpi.com
I Chiriţă, A Missir, CE Stecoza, C Limban, GM Niţulescu…
Number of citations: 1

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